

# The Shifting Landscape of Oral SERDs: A Comparative Analysis in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Amcenestrant |           |  |  |
| Cat. No.:            | B610687      | Get Quote |  |  |

The development of oral Selective Estrogen Receptor Degraders (SERDs) has marked a significant advancement in the treatment landscape for estrogen receptor-positive (ER+) breast cancer. These agents offer a promising alternative to fulvestrant, the only approved SERD for many years, which is administered via intramuscular injection. However, the path to approval has been challenging, as evidenced by the discontinuation of **amcenestrant**. This guide provides a comparative analysis of **amcenestrant** and other prominent oral SERDs in development, focusing on their clinical trial data, experimental protocols, and safety profiles.

The core mechanism of oral SERDs involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven cancer cell growth.[1][2][3][4] This approach is particularly relevant for patients who have developed resistance to other endocrine therapies like aromatase inhibitors or tamoxifen, often through the acquisition of ESR1 mutations.[5]

## **Discontinuation of Amcenestrant Development**

Sanofi has halted the global clinical development program for **amcenestrant**.[1][2][3][4][6] This decision was based on the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee (IDMC) concluded that **amcenestrant** in combination with palbociclib did not meet the prespecified boundary for continuation compared to the control arm.[2][6] This followed the Phase 2 AMEERA-3 trial, which also did not meet its primary endpoint of improving progression-free survival (PFS).[2]



Consequently, all ongoing studies of **amcenestrant**, including the AMEERA-6 trial in early-stage breast cancer, have been discontinued.[2][3][6]

## **Comparative Efficacy of Oral SERDs**

The clinical development of several other oral SERDs continues to show promise, with elacestrant having received FDA approval. The following tables summarize key efficacy data from pivotal clinical trials.



| Table 1: Efficacy of Oral SERDs in Metastatic Breast Cancer (Monotherap y) |             |       |                                                                              |                  |                        |
|----------------------------------------------------------------------------|-------------|-------|------------------------------------------------------------------------------|------------------|------------------------|
| Drug                                                                       | Trial       | Phase | Patient<br>Population                                                        | Treatment<br>Arm | Median PFS<br>(months) |
| Amcenestrant                                                               | AMEERA-3    | II    | ER+/HER2-<br>aBC,<br>progressed<br>on ≤2 prior<br>ET lines                   | Amcenestrant     | 3.6                    |
| Physician's<br>Choice                                                      | 3.7         |       |                                                                              |                  |                        |
| Elacestrant                                                                | EMERALD     | III   | ER+/HER2-<br>aBC,<br>progressed<br>on 1-2 prior<br>ET lines incl.<br>CDK4/6i | Elacestrant      | 2.8                    |
| Standard of<br>Care (SOC)                                                  | 1.9         |       |                                                                              |                  |                        |
| ESR1-mutant<br>sub-<br>population                                          | Elacestrant | 3.8   | _                                                                            |                  |                        |
| SOC                                                                        | 1.9         | _     |                                                                              |                  |                        |
| Giredestrant                                                               | acelERA     | II    | ER+/HER2-<br>aBC,<br>progressed<br>on 1-2 prior                              | Giredestrant     | 5.6                    |



|                                   |              |     | systemic<br>therapies                                                            |                        |     |
|-----------------------------------|--------------|-----|----------------------------------------------------------------------------------|------------------------|-----|
| Physician's<br>Choice             | 5.4          |     |                                                                                  |                        |     |
| Camizestrant                      | SERENA-2     | II  | ER+/HER2-<br>aBC,<br>progressed<br>after ≤1 ET<br>line in<br>advanced<br>setting | Camizestrant<br>(75mg) | 7.2 |
| Fulvestrant                       | 3.7          | _   |                                                                                  |                        |     |
| Camizestrant (150mg)              | 7.7          |     |                                                                                  |                        |     |
| Imlunestrant                      | EMBER-3      | III | ER+/HER2-<br>aBC,<br>progressed<br>on prior ET                                   | Imlunestrant           | 5.6 |
| Standard of<br>Care (SOC)         | 5.5          |     |                                                                                  |                        |     |
| ESR1-mutant<br>sub-<br>population | Imlunestrant | 5.5 | _                                                                                |                        |     |
| SOC                               | 3.8          |     |                                                                                  |                        |     |
|                                   |              |     |                                                                                  |                        |     |



| Table 2: Efficacy of Oral SERDs in Combination Therapy |          |       |                                                |                               |                                          |
|--------------------------------------------------------|----------|-------|------------------------------------------------|-------------------------------|------------------------------------------|
| Drug<br>Combination                                    | Trial    | Phase | Patient<br>Population                          | Treatment<br>Arm              | Median PFS<br>(months)                   |
| Amcenestrant<br>+ Palbociclib                          | AMEERA-5 | Ш     | 1L<br>ER+/HER2-<br>aBC                         | Amcenestrant<br>+ Palbociclib | Did not meet<br>continuation<br>boundary |
| Letrozole +<br>Palbociclib                             | -        |       |                                                |                               |                                          |
| Imlunestrant<br>+ Abemaciclib                          | EMBER-3  | III   | ER+/HER2-<br>aBC,<br>progressed<br>on prior ET | Imlunestrant<br>+ Abemaciclib | 9.4                                      |
| Imlunestrant                                           | 5.5      |       |                                                |                               |                                          |
| Camizestrant<br>+ CDK4/6i                              | SERENA-6 | III   | 1L ER+/HER2- aBC with emergent ESR1 mutation   | Camizestrant<br>+ CDK4/6i     | 16.0                                     |
| AI + CDK4/6i                                           | 9.2      |       |                                                |                               |                                          |

# Experimental Protocols of Key Clinical Trials AMEERA-3 (NCT04059484)

• Objective: To evaluate the efficacy and safety of **amcenestrant** versus physician's choice of endocrine therapy in patients with ER+/HER2- advanced breast cancer who had progressed on or after hormonal therapies.[7][8][9]



• Methodology: This was a randomized, open-label, Phase 2 trial.[9] Patients were randomized 1:1 to receive either amcenestrant (400 mg once daily) or physician's choice of endocrine therapy (fulvestrant, anastrozole, letrozole, exemestane, or tamoxifen).[7][8] Key inclusion criteria included histologically or cytologically confirmed ER+/HER2- locally advanced or metastatic breast cancer, progression after at least 6 months of endocrine therapy for advanced disease, or relapse on or within 12 months of completing adjuvant endocrine therapy.[7][10] Patients must have received no more than one prior chemotherapy regimen and no more than two prior endocrine therapies for advanced disease.[8][10] The primary endpoint was progression-free survival (PFS) by independent central review.[9]

#### **EMERALD (NCT03778931)**

- Objective: To compare the efficacy and safety of elacestrant to standard-of-care (SOC)
  endocrine monotherapy in patients with ER+/HER2- advanced or metastatic breast cancer.
  [11][12]
- Methodology: This was a randomized, open-label, active-controlled, Phase 3 trial.[11][12] A total of 478 patients who had received one to two prior lines of endocrine therapy, including a CDK4/6 inhibitor, were randomized 1:1 to receive elacestrant (400 mg orally daily) or investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor).[13] [14] The co-primary endpoints were PFS in the overall population and in patients with ESR1 mutations.[12][15]

### acelERA BC (NCT04576455)

- Objective: To evaluate the efficacy and safety of giredestrant compared with physician's choice of endocrine monotherapy in previously treated, ER-positive, HER2-negative locally advanced or metastatic breast cancer.[16][17][18]
- Methodology: This was a Phase 2, randomized, open-label study.[17][18] Patients who had progressed after one or two lines of systemic therapy were randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).[16][19] The primary endpoint was investigator-assessed PFS.[16]

### lidERA (NCT04961996)



- Objective: To evaluate the efficacy and safety of adjuvant giredestrant versus physician's choice of endocrine therapy in patients with medium- and high-risk stage I-III ER+/HER2early breast cancer.[20]
- Methodology: This is a Phase 3, randomized, open-label, multicenter study.[20] Patients are randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of standard endocrine therapy for at least five years.[20] The primary endpoint is invasive disease-free survival.

### EMBER-3 (NCT04975308)

- Objective: To compare the efficacy of imlunestrant to standard hormone therapy and imlunestrant plus abemaciclib to imlunestrant alone in participants with ER+/HER2advanced breast cancer.[21][22][23]
- Methodology: This is a Phase 3, randomized, open-label study.[22] Patients with ER+/HER2-advanced breast cancer that progressed during or after treatment with an aromatase inhibitor, with or without prior CDK4/6 inhibitor exposure, were enrolled.[21] The trial had a three-arm design, with patients randomized to imlunestrant monotherapy, standard endocrine therapy, or imlunestrant plus abemaciclib.[21][23] The co-primary endpoints were PFS in the intent-to-treat population and in patients with ESR1 mutations.[24]

#### **SERENA-2 (NCT04214288)**

- Objective: To assess the efficacy and safety of different doses of camizestrant versus fulvestrant in post-menopausal women with advanced ER+/HER2- breast cancer.
- Methodology: This was a Phase 2, randomized, open-label, multi-dose trial. Patients who
  had disease recurrence or progression after up to one line of endocrine therapy in the
  advanced setting were randomized to receive camizestrant (75 mg, 150 mg, or 300 mg daily)
  or fulvestrant. The primary endpoint was PFS.[25]

#### **SERENA-6 (NCT04964934)**

 Objective: To evaluate the efficacy and safety of switching to camizestrant from an aromatase inhibitor upon detection of an ESR1 mutation in circulating tumor DNA (ctDNA)



before clinical disease progression in patients receiving first-line therapy for HR+/HER2-advanced breast cancer.[26][27][28][29]

Methodology: This is a Phase 3, randomized, double-blind trial.[28][29] Patients receiving a
first-line aromatase inhibitor plus a CDK4/6 inhibitor undergo ctDNA monitoring.[27][28] Upon
detection of an ESR1 mutation without disease progression, patients are randomized to
switch to camizestrant or continue with the aromatase inhibitor, while continuing the same
CDK4/6 inhibitor.[27][28] The primary endpoint is PFS.[28]

## **Safety and Tolerability**

Oral SERDs have generally demonstrated a manageable safety profile in clinical trials. The most common adverse events are typically gastrointestinal in nature.



Table 3:

| Common Treatment- Related Adverse Events (Any Grade) of Oral SERDs |              |             |              |              |
|--------------------------------------------------------------------|--------------|-------------|--------------|--------------|
| Adverse Event                                                      | Amcenestrant | Elacestrant | Giredestrant | Imlunestrant |
| Nausea                                                             | 1            | 1           | 1            | ✓            |
| Fatigue                                                            | 1            | 1           | 1            |              |
| Vomiting                                                           | ✓            |             |              |              |
| Diarrhea                                                           | 1            | ✓           |              |              |
| Decreased<br>Appetite                                              | ✓            |             |              |              |
| Arthralgia (Joint Pain)                                            | 1            | /           |              |              |
| Hot Flashes                                                        |              |             |              |              |
| Headache                                                           | /            |             |              |              |
| Bradycardia<br>(Slow Heart<br>Rate)                                | ✓            |             |              |              |
| Visual<br>Disturbances                                             |              |             |              |              |

Note: This table represents common adverse events reported in clinical trials and is not exhaustive. The frequency and severity of side effects can vary. Checkmarks indicate reported common adverse events.[29][30][31][32][33][34]

## **Signaling Pathway and Mechanism of Action**







Oral SERDs exert their therapeutic effect by targeting the estrogen receptor signaling pathway. In ER+ breast cancer, estrogen binds to the ER, leading to a cascade of events that promotes tumor cell proliferation and survival.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. precisionmedicineonline.com [precisionmedicineonline.com]
- 5. snconnect.survivornet.com [snconnect.survivornet.com]
- 6. Sanofi provides update on amcenestrant clinical development program [sanofi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition The ASCO Post [ascopost.com]
- 14. Phase 3 Trial of Elacestrant Versus Standard of Care for the Treatment of ER+/HER2-Advanced Breast Cancer [clin.larvol.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASCO American Society of Clinical Oncology [asco.org]



- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. breastcancer.org [breastcancer.org]
- 21. oncodaily.com [oncodaily.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ajmc.com [ajmc.com]
- 24. deceraclinical.com [deceraclinical.com]
- 25. ascopubs.org [ascopubs.org]
- 26. ASCO American Society of Clinical Oncology [asco.org]
- 27. targetedonc.com [targetedonc.com]
- 28. Design of SERENA-6, a phase III switching trial of camizestrant in ESR1-mutant breast cancer during first-line treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 30. deceraclinical.com [deceraclinical.com]
- 31. researchgate.net [researchgate.net]
- 32. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date PMC [pmc.ncbi.nlm.nih.gov]
- 33. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status PMC [pmc.ncbi.nlm.nih.gov]
- 34. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Shifting Landscape of Oral SERDs: A Comparative Analysis in ER+ Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610687#comparative-analysis-of-amcenestrant-and-other-oral-serds-in-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com